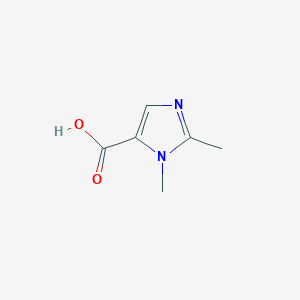![molecular formula C18H32O2SSn B178495 Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane CAS No. 175922-79-9](/img/structure/B178495.png)
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane
Descripción general
Descripción
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane is an organotin compound with the molecular formula C18H32O2SSn. It is known for its unique structure, which includes a thieno[3,4-b][1,4]dioxin moiety bonded to a tin atom via a tributyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane typically involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxin with tributyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic nature of organotin compounds .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The tributyl groups can be substituted with other ligands or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane has several scientific research applications:
Polymerization: It acts as a redox mediator in the polymerization of organic materials, influencing the color and properties of the resulting polymers.
Coordination Chemistry: The compound serves as a ligand that can bind to metal ions such as copper and iron, forming coordination complexes.
Antifungal Properties: Research has shown that it exhibits antifungal activity against certain strains of Candida.
Mecanismo De Acción
The mechanism by which tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane exerts its effects involves its role as a redox mediator and ligand. As a redox mediator, it facilitates electron transfer processes during polymerization, affecting the polymer’s properties. As a ligand, it binds to metal ions, forming stable coordination complexes that can exhibit various biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Tri-n-butylstannyl)-3,4-ethylenedioxythiophene
- 2-Tributylstannyl-3,4-ethylenedioxythiophene
Uniqueness
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane is unique due to its specific structure, which combines the properties of both organotin compounds and thieno[3,4-b][1,4]dioxin derivatives. This unique combination allows it to participate in a variety of chemical reactions and applications that are not possible with other similar compounds .
Propiedades
IUPAC Name |
tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O2S.3C4H9.Sn/c1-2-8-6-4-9-3-5(6)7-1;3*1-3-4-2;/h3H,1-2H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRICDVGYLFTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C2C(=CS1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579178 | |
| Record name | Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175922-79-9 | |
| Record name | Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
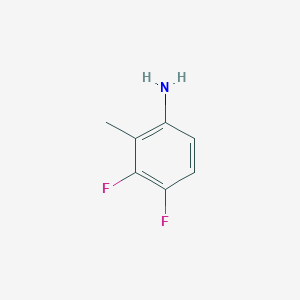
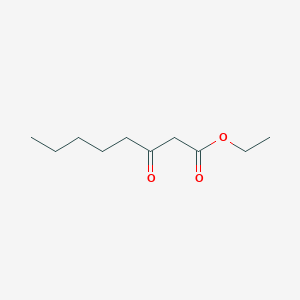

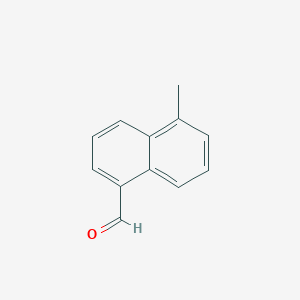
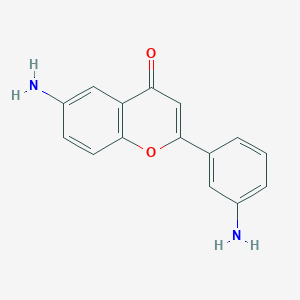
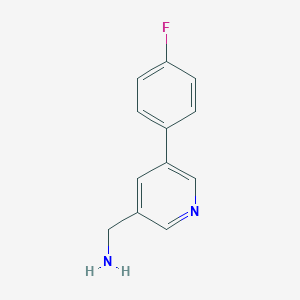
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B178430.png)
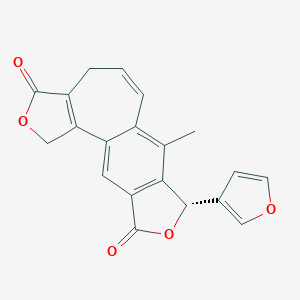
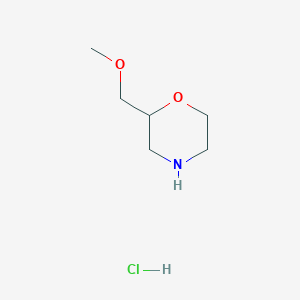
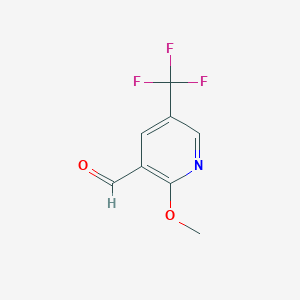
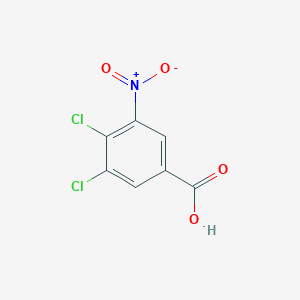
![Spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B178442.png)
